ClpB-IN-1
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Overview
Description
ClpB-IN-1 is a small molecule inhibitor specifically designed to target the ClpB protein, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family. ClpB plays a crucial role in bacterial stress responses and protein disaggregation, making it a significant target for antibacterial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ClpB-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ClpB-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives.
Scientific Research Applications
ClpB-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of protein disaggregation and the role of ClpB in bacterial stress responses.
Biology: Employed in research to understand the molecular pathways involved in bacterial survival under stress conditions.
Medicine: Investigated for its potential as an antibacterial agent, particularly against pathogens that rely on ClpB for survival.
Industry: Utilized in the development of new antibacterial treatments and in the study of bacterial resistance mechanisms.
Mechanism of Action
ClpB-IN-1 exerts its effects by inhibiting the activity of the ClpB protein. ClpB is an ATP-dependent molecular chaperone that disaggregates and refolds proteins under stress conditions. This compound binds to the ATPase domains of ClpB, preventing ATP hydrolysis and subsequent protein disaggregation. This inhibition disrupts the bacterial stress response, leading to reduced bacterial survival under adverse conditions .
Comparison with Similar Compounds
ClpB-IN-1 is unique compared to other similar compounds due to its specific targeting of the ClpB protein. Similar compounds include:
Hsp104 Inhibitors: Target the Hsp104 protein in yeast, which is homologous to ClpB in bacteria.
DnaK Inhibitors: Target the DnaK chaperone system, which works in conjunction with ClpB.
ClpP Inhibitors: Target the ClpP protease, another member of the AAA+ family involved in protein degradation.
This compound stands out due to its specificity for ClpB, making it a valuable tool for studying bacterial stress responses and developing new antibacterial treatments .
Properties
IUPAC Name |
3-(4-hydroxy-3-prop-2-enyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c1-2-7-16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h2-6,18H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJJIBDJRDXPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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